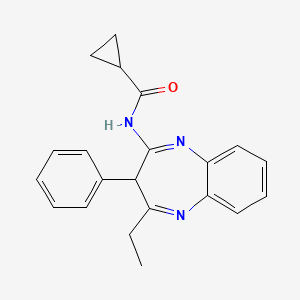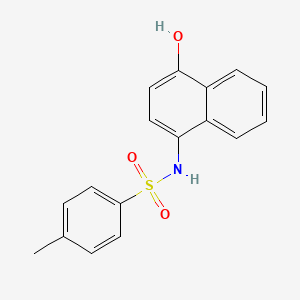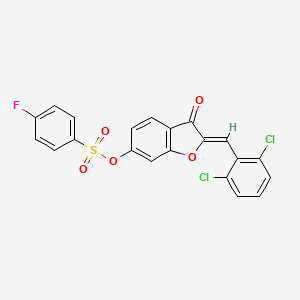![molecular formula C16H17N3O5S B15110060 3-({[2-(Morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid](/img/structure/B15110060.png)
3-({[2-(Morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[2-(Morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid is a complex organic compound that features a morpholine ring, a thiazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-(Morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-halo ketone with thiourea under basic conditions to form the thiazole ring.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction using morpholine and an appropriate leaving group.
Acetylation: The thiazole ring is then acetylated using acetic anhydride or acetyl chloride.
Coupling with Benzoic Acid: Finally, the acetylated thiazole is coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[2-(Morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the thiazole or morpholine rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the morpholine or thiazole rings.
Scientific Research Applications
3-({[2-(Morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({[2-(Morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholin-4-yl)benzoic acid
- 2-(Morpholin-4-yl)thiazole
- 4-Oxo-4,5-dihydro-1,3-thiazole derivatives
Uniqueness
3-({[2-(Morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid is unique due to its combination of a morpholine ring, a thiazole ring, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or less complex analogs. The presence of multiple functional groups allows for diverse chemical reactivity and potential for various applications in research and industry.
Properties
Molecular Formula |
C16H17N3O5S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H17N3O5S/c20-13(17-11-3-1-2-10(8-11)15(22)23)9-12-14(21)18-16(25-12)19-4-6-24-7-5-19/h1-3,8,12H,4-7,9H2,(H,17,20)(H,22,23) |
InChI Key |
SBHVSPDDNPTFEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B15109981.png)
![2-[(2-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate](/img/structure/B15109988.png)

![5-(4-bromophenyl)sulfonyl-6-imino-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15110002.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15110010.png)

![N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110013.png)
![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide](/img/structure/B15110016.png)
![Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate](/img/structure/B15110024.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B15110028.png)

![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15110042.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B15110043.png)

